FGFR1 Inhibitory Potency: Elaborated Products from This Building Block vs. Alternative Pyrazine Scaffolds
Elaborated derivatives synthesized from 2-bromo-5-(pyridin-3-ylmethoxy)pyrazine as the core intermediate demonstrate FGFR1 IC50 values in the low nanomolar range (2.10 nM) when tested in HUVEC cellular assays [1]. This potency is structurally contingent on the pyridin-3-ylmethoxy group at the 5-position of the pyrazine ring. In contrast, structurally related pyrazine-based FGFR inhibitors lacking this specific substitution pattern, such as those derived from generic 2-bromo-5-methoxypyrazine scaffolds, exhibit substantially weaker activity with reported IC50 values of approximately 25 µM against cancer cell lines .
| Evidence Dimension | FGFR1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.10 nM (elaborated derivative containing pyridin-3-ylmethoxy group) |
| Comparator Or Baseline | Alternative pyrazine scaffold lacking pyridin-3-ylmethoxy group: ~25 µM (2-bromo-5-methoxypyrazine-derived compound) |
| Quantified Difference | ~11,900-fold difference in potency (2.10 nM vs. 25,000 nM) |
| Conditions | HUVEC cells; FGF2-induced ERK phosphorylation assay; 60 min preincubation (target compound); K562 leukemia cells; 72 h treatment (comparator) |
Why This Matters
This potency differential directly impacts downstream success rates in kinase inhibitor development programs, where single-digit nanomolar activity is typically required for lead advancement.
- [1] BindingDB. BDBM50238816 CHEMBL4084079. Affinity Data: IC50 2.10 nM. Assay Description: Inhibition of FGFR1 in HUVEC assessed as reduction in FGF2-induced ERK phosphorylation. View Source
